REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])(C([O-])=O)O.[Cl-].[Cl-].[Ca+2].[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>OCC(CO)O>[C:9]([OH:11])(=[O:10])[CH2:8][CH2:3][CH2:2][CH2:1][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:1][CH2:2][CH2:3][CH3:8] |f:1.2.3|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a lower layer
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 375 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])(C([O-])=O)O.[Cl-].[Cl-].[Ca+2].[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>OCC(CO)O>[C:9]([OH:11])(=[O:10])[CH2:8][CH2:3][CH2:2][CH2:1][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:1][CH2:2][CH2:3][CH3:8] |f:1.2.3|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a lower layer
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 375 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |